molecular formula C5H6<br>C10H10Fe<br>C5H5FeC5H5<br>FeC10H10 B3395910 Cyclopentadiene CAS No. 542-92-7

Cyclopentadiene

Cat. No. B3395910
CAS RN: 542-92-7
M. Wt: 66.1 g/mol
InChI Key: ZSWFCLXCOIISFI-UHFFFAOYSA-N
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Patent
US06175026B1

Procedure details

A solution of 20.4 mL (0.16 mol) of trans-cinnamaldehyde and 33 mL (0.40 mol) of freshly-distilled cyclopentadiene in 200 mL of reagent-grade methanol was prepared. The mixture was cooled with an ice bath, and 20 mL (0.24 mol) of pyrrolidine were slowly added. The temperature was allowed to rise to room temperature and the reaction mixture was stirred overnight. A 15 mL portion of acetic acid (0.26 mol) were added to the dark red slurry, followed by 0.4 L of ether and 0.4 L of water. The organic layer was separated and the aqueous layer was extracted with four 100-mL portions of ether. The combined organic liquids were washed with two portions of 250 mL of water and two portions of 150 mL of NaCl solution and finally dried over magnesium sulfate. The solution was concentrated to afford a mixture of red crystals and a red oil which was stored in the freezer overnight. The crystals were separated through suction filtration and were washed with small portions of cold methanol in order to remove adhering oil residues. The product was dried under oil-pump vacuum for 4 hours and stored under argon in the freezer. Yield: 15.4 g (85.5 mmol) 54%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
reagent-grade
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0.26 mol
Type
reactant
Reaction Step Three
Name
Quantity
0.4 L
Type
reactant
Reaction Step Four
Name
Quantity
0.4 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1]O.N1[CH2:7][CH2:6][CH2:5][CH2:4]1.[C:8]([OH:11])(=O)[CH3:9].[CH3:12]CO[CH2:15][CH3:16]>O>[CH:8](=[O:11])/[CH:9]=[CH:4]/[C:5]1[CH:16]=[CH:15][CH:1]=[CH:7][CH:6]=1.[CH:4]1[CH2:12][CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
reagent-grade
Quantity
200 mL
Type
solvent
Smiles
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
N1CCCC1
Step Three
Name
Quantity
0.26 mol
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0.4 L
Type
reactant
Smiles
CCOCC
Step Five
Name
Quantity
0.4 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled with an ice bath
CUSTOM
Type
CUSTOM
Details
to rise to room temperature
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with four 100-mL portions of ether
WASH
Type
WASH
Details
The combined organic liquids were washed with two portions of 250 mL of water and two portions of 150 mL of NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
finally dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
to afford
ADDITION
Type
ADDITION
Details
a mixture of red crystals
CUSTOM
Type
CUSTOM
Details
was stored in the freezer overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The crystals were separated through suction filtration
WASH
Type
WASH
Details
were washed with small portions of cold methanol in order
CUSTOM
Type
CUSTOM
Details
to remove adhering oil residues
CUSTOM
Type
CUSTOM
Details
The product was dried under oil-pump vacuum for 4 hours
Duration
4 h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(\C=C\C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.16 mol
AMOUNT: VOLUME 20.4 mL
Name
Type
product
Smiles
C1=CC=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.4 mol
AMOUNT: VOLUME 33 mL

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.